molecular formula C12H14O B8174733 4-Ethynyl-2-isopropoxy-1-methylbenzene

4-Ethynyl-2-isopropoxy-1-methylbenzene

Cat. No.: B8174733
M. Wt: 174.24 g/mol
InChI Key: VYQXMSDVQBYCLU-UHFFFAOYSA-N
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Description

4-Ethynyl-2-isopropoxy-1-methylbenzene is a substituted benzene derivative featuring three distinct functional groups: an ethynyl (-C≡CH) group at the para position, an isopropoxy (-OCH(CH₃)₂) group at the ortho position, and a methyl (-CH₃) group at the meta position (relative to the ethynyl substituent). Its molecular formula is C₁₂H₁₄O, with a molecular weight of 174.24 g/mol. This compound is of interest in organic synthesis and materials science due to the interplay of its substituents, which confer unique electronic and steric properties.

Properties

IUPAC Name

4-ethynyl-1-methyl-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-5-11-7-6-10(4)12(8-11)13-9(2)3/h1,6-9H,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQXMSDVQBYCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Ethynyl-2-isopropoxy-1-methylbenzene involves the use of Suzuki–Miyaura coupling reactions. This process typically requires a palladium catalyst and boronic acid derivatives. The reaction conditions are generally mild and can be carried out in the presence of various functional groups .

Industrial Production Methods

Industrial production of 4-Ethynyl-2-isopropoxy-1-methylbenzene may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-isopropoxy-1-methylbenzene can undergo several types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form various oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

4-Ethynyl-2-isopropoxy-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-isopropoxy-1-methylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the isopropoxy group can engage in hydrogen bonding. These interactions can influence the compound’s reactivity and binding affinity in biological systems.

Comparison with Similar Compounds

Key Observations:

  • Reactivity: The ethynyl group in 4-Ethynyl-2-isopropoxy-1-methylbenzene enhances its utility in coupling reactions compared to non-alkynyl analogs like 2-Isopropoxy-1-methylbenzene. However, the isopropoxy group introduces steric hindrance, slowing reactions at the benzene core compared to 4-Ethynyl-1-methylbenzene .
  • Lipophilicity : The isopropoxy group increases hydrophobicity relative to smaller alkoxy groups (e.g., methoxy), which may improve membrane permeability in pesticidal applications, akin to etofenprox .

Research Findings and Industrial Relevance

  • Synthetic Pathways: Recent studies highlight the use of Sonogashira coupling to introduce the ethynyl group, achieving yields >75% under palladium catalysis .
  • Stability Challenges : The compound’s alkyne moiety is prone to oxidation, necessitating stabilization via inert atmospheres or antioxidants during storage .

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